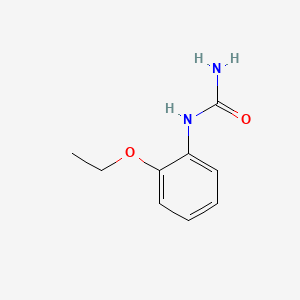

(2-Ethoxyphenyl)urea

Descripción general

Descripción

(2-Ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives. It is characterized by the presence of an ethoxyphenyl group attached to the urea moiety.

Mecanismo De Acción

Target of Action

It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Urea derivatives typically interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .

Biochemical Pathways

Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

It’s worth noting that urea derivatives can have a wide range of biological activities, depending on their specific chemical structure and the nature of their interaction with their targets .

Action Environment

The action, efficacy, and stability of (2-Ethoxyphenyl)urea can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

(2-Ethoxyphenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is urease, a metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease can influence the enzyme’s activity and stability. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell division in isolated stem-pith of tobacco, a characteristic of cytokinins . This suggests that this compound may play a role in promoting cell growth and division. Additionally, the compound’s impact on gene expression and cellular metabolism can have broader implications for cell function and health.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage of this compound can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can affect its activity and toxicity . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and assessing its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound may interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential toxicity. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing (2-Ethoxyphenyl)urea involves the reaction of p-phenetidine hydrochloride with urea. The reaction mixture is heated to boiling in the presence of water, concentrated hydrochloric acid, and glacial acetic acid. The reaction proceeds vigorously, and the product begins to separate during the latter half of the heating period. After cooling, the product is filtered, washed, and dried to obtain this compound in high yield .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product may be purified by recrystallization from boiling water, where activated charcoal is used to decolorize the solution .

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding nitro or hydroxyl derivatives, while reduction may yield amine derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of urea derivatives, including (2-ethoxyphenyl)urea, as antimicrobial agents. A study identified novel urea derivatives that exhibited significant growth inhibition against bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii . The mechanism of action is believed to involve the formation of stable hydrogen bonds with target proteins, enhancing their biological activity .

Drug Development

Urea derivatives play a crucial role in drug discovery due to their ability to modulate drug potency and selectivity. The incorporation of the urea moiety can improve the pharmacokinetic properties of drugs, making them more effective against various diseases, including cancer and infections . For instance, compounds containing urea functionalities have been explored for their anticancer properties, demonstrating promising results in preclinical studies.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on urease activity. Certain derivatives showed competitive inhibition, which could be beneficial in treating conditions related to urease-producing bacteria . The study involved synthesizing several urea derivatives and evaluating their effects on enzyme activity using spectroscopic methods.

Protecting Groups in Organic Synthesis

The stability of urea linkages under various conditions makes this compound a suitable candidate for use as a protecting group in organic synthesis. Its ability to protect amines while allowing for selective deprotection offers significant advantages in complex organic reactions .

Polymer Chemistry

Urea derivatives are also utilized in polymer chemistry for the development of new materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

(2-Methoxyphenyl)urea: Similar in structure but with a methoxy group instead of an ethoxy group.

(2-Hydroxyphenyl)urea: Similar in structure but with a hydroxyl group instead of an ethoxy group.

(2-Aminophenyl)urea: Similar in structure but with an amino group instead of an ethoxy group.

Uniqueness

(2-Ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

(2-Ethoxyphenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibiting properties. The synthesis methods, structure-activity relationships (SAR), and case studies will also be discussed.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including nucleophilic addition reactions involving amines and isocyanates. The presence of the ethoxy group on the phenyl ring enhances the compound's lipophilicity and potential biological activity.

Synthetic Methods:

- Nucleophilic Addition: Amines react with isocyanates to form urea derivatives.

- Catalyst-Free Reactions: Recent advancements have allowed for simpler synthesis without the need for catalysts, improving yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Percentage |

|---|---|

| Acinetobacter baumannii | 94.5% |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Escherichia coli | Poor |

| Pseudomonas aeruginosa | Poor |

These results indicate that this compound may be a promising candidate for developing new antimicrobial agents, especially against resistant strains like Acinetobacter baumannii .

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been shown to interact with various molecular targets involved in cancer progression, potentially inhibiting cell growth and inducing apoptosis in cancer cells. In vitro studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines.

Case Study:

A study demonstrated that a derivative of this compound exhibited an IC50 value ranging from 43 to 390 µM against human colorectal cancer cells (HT29). The structure-activity relationship suggested that modifications to the urea moiety significantly impact biological activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary research indicates that it may modulate the activity of specific enzymes involved in metabolic pathways, which could have therapeutic implications in treating metabolic disorders and cancers.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

- Enzymes: Inhibition of key metabolic enzymes.

- Receptors: Modulation of receptor activity involved in cell signaling pathways.

Understanding these mechanisms is crucial for developing effective therapeutic agents based on this compound.

Propiedades

IUPAC Name |

(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYRQNLQSOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163863 | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-70-9 | |

| Record name | N-(2-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.